2-[(6-phenoxyhexyl)amino]ethanol
Description
2-[(6-Phenoxyhexyl)amino]ethanol is an ethanolamine derivative characterized by a phenoxy group attached to a hexyl chain, which is further linked to the amino group of ethanol. This article compares its hypothetical properties and synthesis with structurally analogous ethanolamine derivatives documented in the literature.
Properties
IUPAC Name |
2-(6-phenoxyhexylamino)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c16-12-11-15-10-6-1-2-7-13-17-14-8-4-3-5-9-14/h3-5,8-9,15-16H,1-2,6-7,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESIXJOUTLMDCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCCCNCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Ethanolamine Derivatives
The target compound’s structure includes a 6-phenoxyhexylamino group, distinguishing it from other ethanolamine derivatives in the evidence. Key structural differences include:
- Substituent groups: Phenoxyhexyl vs. dichlorophenyl (), methoxyethyl-methyl (), or naphthyl ().
- Chain length : The hexyl chain in the target compound is longer than the pentyl () or ethyl () chains in analogs.
Physicochemical Properties and Stability
- Vaporization enthalpy: 2-((2-[(2-Hydroxyethyl)amino]ethyl)amino)ethanol () has ΔvapH° = 106.4 ± 6.4 kJ/mol, suggesting moderate volatility .
- Hydrogen bonding: ’s compound stabilizes via N–H···Cl and N–H···O interactions, a feature likely shared by the target due to its aminoethanol group .
- Lipophilicity: The phenoxyhexyl chain may enhance lipid solubility compared to shorter-chain analogs () or polar derivatives ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

